molecular formula C8H8N2O4 B018274 N-(4-hydroxy-2-nitrophenyl)acetamide CAS No. 7403-75-0

N-(4-hydroxy-2-nitrophenyl)acetamide

Cat. No. B018274
CAS RN: 7403-75-0
M. Wt: 196.16 g/mol
InChI Key: OZZKMZSOGAOIFX-UHFFFAOYSA-N
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Description

"N-(4-hydroxy-2-nitrophenyl)acetamide" belongs to a class of compounds that often involves nitrophenyl groups and acetamide moieties. These compounds are studied for their various properties, including their synthesis, molecular structures, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "N-(4-hydroxy-2-nitrophenyl)acetamide" often involves nitration reactions, where a nitro group is introduced into an aromatic compound, followed by acylation to introduce the acetamide group. Techniques vary depending on the specific starting materials and desired products. For example, the degradation of acetaminophen in advanced oxidation processes generates a variety of products, including those with hydroxyl and nitro groups, which are similar in functionality to the target compound (Qutob et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of "N-(4-hydroxy-2-nitrophenyl)acetamide" would involve understanding the electronic distribution and geometry around the nitro and hydroxyl groups attached to the phenyl ring and how the acetamide moiety influences the overall stability and reactivity of the molecule. Computational methods, such as density functional theory (DFT), are often used to predict the most reactive sites in similar molecules (Qutob et al., 2022).

Chemical Reactions and Properties

Compounds with nitro and acetamide groups are involved in various chemical reactions, including reduction, hydrolysis, and nucleophilic substitution. The presence of a nitro group, in particular, can lead to the formation of reactive oxygen species under certain conditions, affecting the compound's chemical behavior and interactions with biological systems (Qutob et al., 2022).

Scientific Research Applications

Environmental Degradation and Toxicity Studies

A comprehensive review by Qutob et al. (2022) delves into the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT), a compound closely related to N-(4-hydroxy-2-nitrophenyl)acetamide, in aquatic environments. This study highlights the by-products and their biotoxicity, including compounds like hydroquinone and 4-aminophenol, which share structural similarities with N-(4-hydroxy-2-nitrophenyl)acetamide. The research underscores the environmental importance of understanding these compounds' degradation pathways to mitigate their ecosystem impacts (Qutob et al., 2022).

Future Directions

Future research on N-(4-hydroxy-2-nitrophenyl)acetamide could focus on better understanding its chemistry, including its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential role in the pharmacology and toxicology of 4-HPA .

properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZKMZSOGAOIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398613
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2-nitrophenyl)acetamide

CAS RN

7403-75-0
Record name MLS000757165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-hydroxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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